Leuseramycin

Description

Properties

CAS No. |

73537-10-7 |

|---|---|

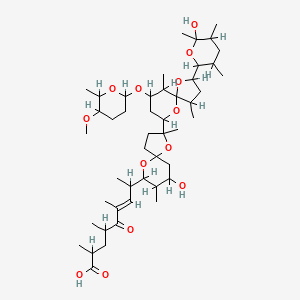

Molecular Formula |

C47H78O13 |

Molecular Weight |

851.1 g/mol |

IUPAC Name |

(E)-8-[7-hydroxy-2-[2-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid |

InChI |

InChI=1S/C47H78O13/c1-24(40(49)25(2)19-28(5)43(50)51)18-26(3)41-31(8)34(48)23-46(59-41)17-16-44(11,60-46)38-22-36(55-39-15-14-35(53-13)33(10)54-39)32(9)47(57-38)30(7)21-37(56-47)42-27(4)20-29(6)45(12,52)58-42/h18,25-39,41-42,48,52H,14-17,19-23H2,1-13H3,(H,50,51)/b24-18+ |

InChI Key |

ALQNAINCHNBUOD-HKOYGPOVSA-N |

Isomeric SMILES |

CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)/C=C(\C)/C(=O)C(C)CC(C)C(=O)O)C)O)C)OC6CCC(C(O6)C)OC)C)C)(C)O)C |

Canonical SMILES |

CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)C)O)C)OC6CCC(C(O6)C)OC)C)C)(C)O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Leuseramycin; Antibiotic TM-531; TM-531; TM 531; TM531; |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Leuseramycin from Streptomyces hygroscopicus

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery, isolation, and characterization of Leuseramycin, a polyether antibiotic produced by the bacterium Streptomyces hygroscopicus. This compound demonstrates significant biological activity against a range of Gram-positive bacteria, certain phytopathogenic fungi, and select protozoa. This document details the fermentation process for the producing organism, the intricate multi-step isolation and purification protocol for the compound, and a summary of its key physicochemical and biological properties. The information presented herein is intended to serve as a detailed guide for researchers in natural product discovery, microbiology, and antibiotic development.

Introduction

The genus Streptomyces is a rich and well-established source of a vast array of secondary metabolites, many of which have been developed into life-saving pharmaceuticals. Streptomyces hygroscopicus, in particular, is a prolific producer of diverse bioactive compounds. This compound, a novel polyether antibiotic, was first isolated from Streptomyces hygroscopicus strain TM-531. Structurally, it is closely related to dianemycin, another member of the polyether antibiotic class. These compounds are characterized by their ability to form lipid-soluble complexes with metal cations and transport them across biological membranes, disrupting ionic gradients and leading to cell death. This mode of action makes them potent antimicrobial agents. This guide will provide an in-depth look at the scientific processes behind the discovery and isolation of this compound.

Discovery of this compound

The discovery of this compound was the result of a targeted screening program for novel antibiotics from actinomycetes. The producing organism, Streptomyces hygroscopicus TM-531, was isolated from a soil sample. Initial screening revealed that the culture broth of this strain exhibited significant inhibitory activity against Gram-positive bacteria. This promising bioactivity prompted further investigation to isolate and identify the active compound.

Producing Microorganism

-

Organism: Streptomyces hygroscopicus

-

Strain: TM-531

The strain was characterized based on its morphological and physiological properties, which were consistent with those of the Streptomyces hygroscopicus species.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces hygroscopicus TM-531 under controlled conditions. The following protocol outlines a typical fermentation process.

Experimental Protocol: Fermentation

-

Seed Culture Preparation: A loopful of spores of S. hygroscopicus TM-531 is inoculated into a 500 mL flask containing 100 mL of seed medium. The seed culture is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.

-

Production Culture: The seed culture (5 mL) is then used to inoculate a 2 L production flask containing 500 mL of the production medium.

-

Fermentation Conditions: The production culture is incubated at 28°C for 5 to 7 days on a rotary shaker at 180 rpm. Aeration is maintained to support the growth of the aerobic bacterium.

-

Monitoring: The production of this compound is monitored throughout the fermentation process using a bioassay against a sensitive indicator organism, such as Bacillus subtilis.

Fermentation Media Composition

| Ingredient | Seed Medium (g/L) | Production Medium (g/L) |

| Glucose | 10 | 20 |

| Soluble Starch | 20 | - |

| Soybean Meal | - | 15 |

| Yeast Extract | 5 | 5 |

| Peptone | 5 | - |

| NaCl | - | 2 |

| CaCO₃ | 3 | 4 |

| K₂HPO₄ | 1 | - |

| pH | 7.0 | 7.2 |

Isolation and Purification of this compound

This compound is primarily located within the mycelium of the culture. The following protocol details the extraction and purification process.

Experimental Protocol: Isolation and Purification

-

Mycelial Harvest: At the end of the fermentation, the culture broth is centrifuged at 8,000 x g for 20 minutes to separate the mycelium from the supernatant. The supernatant is discarded.

-

Extraction: The mycelial cake is extracted twice with an equal volume of methanol. The methanol extracts are combined and concentrated under reduced pressure to yield a crude oily residue.

-

Solvent Partitioning: The crude extract is dissolved in ethyl acetate and washed successively with a dilute acid (e.g., 0.1 N HCl) and then with water to remove basic and water-soluble impurities.

-

Silica Gel Column Chromatography: The ethyl acetate layer is dried over anhydrous sodium sulfate and concentrated. The resulting residue is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol (e.g., 100:0 to 95:5 v/v). Fractions are collected and tested for bioactivity.

-

Preparative Thin-Layer Chromatography (TLC): Active fractions from the column chromatography are pooled, concentrated, and further purified by preparative TLC on silica gel plates using a solvent system of chloroform-methanol (98:2 v/v). The band corresponding to this compound is scraped from the plate and eluted with methanol.

-

Crystallization: The purified this compound is crystallized from a suitable solvent system, such as methanol-water, to yield a pure crystalline product.

Physicochemical and Spectroscopic Characterization

This compound has been characterized by a variety of physicochemical and spectroscopic methods to determine its identity and structure.

Physicochemical Properties

| Property | Value |

| Appearance | Colorless crystals |

| Molecular Formula | C₄₇H₇₈O₁₄ |

| Molecular Weight | 867.12 g/mol |

| Melting Point | 158-160 °C |

| Optical Rotation | [α]D²⁵ +48° (c 1, CHCl₃) |

| UV Absorption (Methanol) | No characteristic absorption above 220 nm |

Spectroscopic Data

The structure of this compound was elucidated primarily through ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The data revealed its close structural similarity to dianemycin, with the key difference being the presence of a methyl group in this compound in place of a hydroxymethyl group at the C-30 position of dianemycin.

Note: Detailed peak assignments for ¹H and ¹³C NMR are extensive and are best reviewed in the original publication. The spectra are characterized by a large number of overlapping signals in the aliphatic region, typical for polyether antibiotics.

Biological Activity of this compound

This compound exhibits a significant spectrum of activity against various microorganisms. Its antimicrobial properties have been quantified by determining the Minimum Inhibitory Concentration (MIC) against a panel of test organisms.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined by the agar dilution method.

-

Media Preparation: A series of agar plates are prepared, each containing a different concentration of this compound.

-

Inoculum Preparation: The test microorganisms are cultured overnight and the suspension is diluted to a standardized concentration (e.g., 10⁵ CFU/mL).

-

Inoculation: A small volume of the standardized microbial suspension is spotted onto the surface of the this compound-containing agar plates.

-

Incubation: The plates are incubated under conditions appropriate for the growth of the test organism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Antimicrobial Spectrum

This compound is active against Gram-positive bacteria, some phytopathogenic fungi, and certain protozoa.[1] It is not effective against Gram-negative bacteria.

| Organism | Type | MIC (µg/mL) |

| Bacillus subtilis | Gram-positive Bacteria | 0.78 |

| Staphylococcus aureus | Gram-positive Bacteria | 1.56 |

| Sarcina lutea | Gram-positive Bacteria | 0.39 |

| Mycobacterium smegmatis | Gram-positive Bacteria | 3.12 |

| Piricularia oryzae | Phytopathogenic Fungi | 12.5 |

| Trichophyton mentagrophytes | Fungi | > 100 |

| Candida albicans | Fungi (Yeast) | > 100 |

| Eimeria tenella | Protozoa | Active in vivo |

Visualizations

Workflow for this compound Discovery and Isolation

Caption: Workflow of this compound Discovery and Isolation.

Logical Relationship of this compound Characterization

Caption: Characterization of this compound.

Conclusion

This compound represents a valuable addition to the class of polyether antibiotics. Its discovery from Streptomyces hygroscopicus TM-531 and subsequent characterization have provided a promising lead for the development of new antimicrobial agents. The detailed methodologies for fermentation, isolation, and purification, along with the comprehensive data on its physicochemical and biological properties, serve as a foundational resource for further research and development in this area. The unique biological activity profile of this compound warrants further investigation into its mechanism of action and potential therapeutic applications.

References

Leuseramycin structure elucidation and chemical properties

An In-depth Analysis of the Structure Elucidation and Chemical Properties of the Polyether Antibiotic Leuseramycin.

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound is a polyether antibiotic produced by the bacterium Streptomyces hygroscopicus. Since its isolation and characterization in 1980, it has been identified as a member of the ionophore class of antibiotics, closely related in structure to dianemycin. This technical guide provides a detailed overview of the structure elucidation, chemical properties, and biological activities of this compound, based on the available scientific literature. Due to the limited number of publications on this specific compound, this guide primarily synthesizes the information from the foundational study by Mizutani et al. (1980). The guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development who are interested in the detailed characteristics of this antibiotic.

Introduction

This compound was first isolated from the cultured mycelium of Streptomyces hygroscopicus strain TM-531.[1] It belongs to the polyether class of antibiotics, which are characterized by their ability to form lipid-soluble complexes with metal cations and transport them across biological membranes. This ionophoretic activity is the basis for their antimicrobial and other biological effects. The initial characterization of this compound revealed a close structural relationship to dianemycin, a previously known polyether antibiotic.[1]

Structure Elucidation

The determination of the chemical structure of this compound was accomplished through a combination of physicochemical and spectroscopic techniques.

Physicochemical Characterization

The fundamental properties of this compound were established through elemental analysis and determination of its physical constants.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C47H78O13 |

| Molecular Weight | 851.1 g/mol |

| Appearance | White powder |

| Melting Point | 102 - 105 °C |

| Optical Rotation | [α]D25 +35.0° (c 1.0, CHCl3) |

| UV λmax (MeOH) | 232 nm (ε 13,500) |

Spectroscopic Analysis

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), were pivotal in elucidating the detailed atomic connectivity and stereochemistry of this compound.

High-resolution mass spectrometry confirmed the molecular formula of C47H78O13. The fragmentation pattern observed in the mass spectrum would have provided key information about the structural subunits of the molecule.

Both 1H and 13C NMR spectroscopy were employed to determine the carbon framework and the placement of protons within the this compound molecule. Comparison of the NMR spectra of this compound with those of the known compound dianemycin was a critical step in the structure elucidation process. The key difference identified was the presence of a methyl group in this compound in place of a hydroxymethyl group at the C-30 position of dianemycin.[1]

Table 2: Key 13C NMR Chemical Shift Comparison (this compound vs. Dianemycin)

| Carbon | This compound (δ, ppm) | Dianemycin (δ, ppm) |

| C-30 | 16.8 | 65.4 |

| C-31 | 35.2 | 40.1 |

| C-32 | 175.4 | 175.8 |

Note: The chemical shift values are based on the structural relationship described in the literature. The full spectral data was not available.

Chemical Properties

This compound is a lipophilic molecule with a carboxylic acid group, which imparts it with acidic properties. Its polyether backbone, containing multiple ether linkages and hydroxyl groups, allows it to form a pseudo-cyclic conformation that can encapsulate metal cations.

Experimental Protocols

The following sections detail the methodologies that would have been employed for the isolation, purification, and characterization of this compound, based on standard practices for natural product chemistry from the era of its discovery.

Fermentation and Isolation

-

Producing Organism: Streptomyces hygroscopicus TM-531

-

Fermentation: The bacterium would be cultured in a suitable liquid medium containing sources of carbon, nitrogen, and mineral salts under aerobic conditions. The fermentation would be carried out for several days to allow for the production of the antibiotic.

-

Extraction: The mycelium would be separated from the culture broth by filtration or centrifugation. This compound, being located in the mycelium, would then be extracted using an organic solvent such as acetone or methanol.

-

Purification: The crude extract would be subjected to a series of chromatographic techniques to isolate pure this compound. These would likely include:

-

Silica gel column chromatography

-

Sephadex LH-20 column chromatography

-

Preparative thin-layer chromatography (TLC)

-

Caption: Isolation and Purification Workflow for this compound.

Structural Characterization

-

UV-Vis Spectroscopy: A solution of the purified this compound in methanol would be analyzed using a UV-Vis spectrophotometer to determine its absorption maxima.

-

Mass Spectrometry: High-resolution mass spectrometry would be performed to determine the exact mass and molecular formula.

-

NMR Spectroscopy: 1H and 13C NMR spectra would be acquired in a suitable deuterated solvent (e.g., CDCl3 or CD3OD) to determine the carbon and proton framework.

Biological Activity

This compound has demonstrated a range of biological activities, primarily against Gram-positive bacteria, as well as some phytopathogenic fungi and protozoa.[1]

Table 3: Antimicrobial Spectrum of this compound (Minimum Inhibitory Concentration, MIC, in µg/mL)

| Organism | MIC (µg/mL) |

| Staphylococcus aureus | 0.78 |

| Bacillus subtilis | 0.39 |

| Streptococcus pyogenes | 1.56 |

| Sarcina lutea | 0.20 |

| Candida albicans | >100 |

| Escherichia coli | >100 |

Note: The specific strains and full spectrum of tested organisms were not fully detailed in the available literature.

The mechanism of action of this compound is presumed to be similar to that of other polyether ionophores, which involves the disruption of ion gradients across the cell membranes of susceptible organisms, leading to cell death.

Caption: Proposed Mechanism of Action of this compound.

Conclusion

This compound is a polyether antibiotic with a well-defined chemical structure and demonstrated antimicrobial activity. The foundational work on this compound has provided a solid basis for understanding its chemical and biological properties. Further research could explore its potential therapeutic applications, total synthesis, and the biosynthesis of this natural product. This guide has summarized the key technical information available on this compound, providing a valuable resource for the scientific community.

References

An In-depth Technical Guide to the Leinamycin Biosynthesis Pathway in Streptomyces atroolivaceus

A Note on Nomenclature: The query specified the biosynthesis of "Leuseramycin." However, based on an extensive review of scientific literature, it has been determined that "Leinamycin" (LNM), a potent antitumor antibiotic produced by Streptomyces atroolivaceus, is the likely subject of interest for a detailed biosynthetic analysis. This compound is a distinct polyether antibiotic with a less characterized biosynthetic pathway. This guide will, therefore, focus on the intricate and well-documented biosynthesis of leinamycin.

Introduction

Leinamycin (LNM) is a unique hybrid nonribosomal peptide-polyketide natural product with significant antitumor and antimicrobial properties.[1] First isolated from Streptomyces atroolivaceus S-140, its complex molecular architecture, featuring a spiro-fused 1,3-dioxo-1,2-dithiolane moiety connected to an 18-membered macrolactam ring, has garnered considerable interest in the fields of natural product chemistry and drug discovery.[1][2] The potent biological activity of LNM stems from its ability to cause DNA cleavage in the presence of a reducing agent.[1] Understanding the genetic and biochemical basis of LNM biosynthesis is crucial for harnessing its therapeutic potential through biosynthetic engineering and the generation of novel, more effective analogs.

This technical guide provides a comprehensive overview of the leinamycin biosynthetic pathway, detailing the genetic blueprint, the enzymatic machinery, key chemical transformations, and the experimental methodologies employed to elucidate this complex process.

The Leinamycin Biosynthetic Gene Cluster (lnm)

The complete biosynthetic pathway for leinamycin is encoded within a 61.3 kb region of the Streptomyces atroolivaceus S-140 chromosome.[3][4] This biosynthetic gene cluster (BGC), designated lnm, comprises 27 open reading frames (ORFs) that code for a remarkable hybrid Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system, along with tailoring enzymes, regulatory proteins, and resistance mechanisms.[3][4]

Quantitative Data on the lnm Gene Cluster

| Feature | Value | Reference |

| Producing Organism | Streptomyces atroolivaceus S-140 | [3][5] |

| Gene Cluster Designation | lnm | [3] |

| Size of Gene Cluster | 61.3 kb | [3] |

| Number of Genes | 27 | [3] |

| GC Content | ~70% | [6] |

Genes and Their Functions in the lnm Cluster

The genes within the lnm cluster can be broadly categorized based on their roles in the biosynthesis of leinamycin.

| Gene | Proposed or Verified Function |

| Hybrid NRPS-PKS Core | |

| lnmQ | Discrete NRPS (Loading module) |

| lnmP | Discrete NRPS |

| lnmI | Modular hybrid NRPS-PKS |

| lnmG | Acyltransferase-less PKS |

| lnmJ | Acyltransferase-less PKS |

| lnmN | Acyl carrier protein |

| Tailoring Enzymes | |

| lnmA | Cytochrome P450, catalyzes C-8 hydroxylation |

| lnmZ | Cytochrome P450, catalyzes C-4' hydroxylation |

| lnmE | Involved in 1,3-dioxo-1,2-dithiolane ring formation |

| lnmK | S-acyltransferase activity |

| lnmL | Acyl-CoA dehydrogenase family protein |

| lnmM | Enoyl-CoA hydratase/isomerase family protein |

| lnmF | 3-hydroxyacyl-CoA dehydrogenase |

| Regulation | |

| lnmO | Crp/Fnr-type positive regulator |

| Resistance & Transport | |

| lnmH | ABC transporter-like protein |

| Unknown Function | |

| [Other lnm genes] | Proteins of unknown function |

The Leinamycin Biosynthetic Pathway

The biosynthesis of leinamycin is a multi-step process that begins with the assembly of a hybrid peptide-polyketide backbone, followed by a series of intricate tailoring reactions to yield the final product.

Assembly of the Macrolactam Core

The formation of the 18-membered macrolactam core of leinamycin is accomplished by a highly complex and unusual hybrid NRPS-PKS megasynthetase. This enzymatic assembly line is composed of both discrete and modular enzymes, including LnmQ, LnmP, LnmI, LnmG, and LnmJ.[3] The process is initiated by the loading of an amino acid precursor, followed by the sequential addition of polyketide extender units. A key feature of this system is the presence of "AT-less" PKS modules, which lack an integrated acyltransferase (AT) domain and are instead supplied with extender units by a discrete AT enzyme.[3]

Key Intermediates and Tailoring Steps

A crucial intermediate in the pathway is LNM E1, which is the nascent product of the hybrid NRPS-PKS machinery.[7] LNM E1 lacks the characteristic 1,3-dioxo-1,2-dithiolane ring of the final leinamycin molecule.[7] The conversion of LNM E1 to leinamycin involves a series of post-PKS tailoring steps catalyzed by enzymes encoded within the lnm cluster. These modifications include regio- and stereoselective hydroxylations at the C-8 and C-4' positions, catalyzed by the cytochrome P450 enzymes LnmA and LnmZ, respectively.[8] The formation of the unique dithiolane ring is a complex process involving the action of several enzymes, including LnmE.[9]

Caption: Proposed biosynthetic pathway of leinamycin.

Regulation of Leinamycin Biosynthesis

The production of leinamycin is tightly regulated to coordinate with the physiological state of the producing organism. The lnm gene cluster contains a single regulatory gene, lnmO, which encodes a Crp/Fnr-type transcriptional regulator. Experimental evidence has shown that LnmO acts as a positive regulator, essential for the biosynthesis of leinamycin.

Experimental Protocols

The elucidation of the leinamycin biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques.

Gene Inactivation and Mutant Generation

A common strategy to determine the function of a specific gene in the lnm cluster is to create a targeted gene knockout mutant and analyze the resulting metabolic profile. This is typically achieved through homologous recombination.

General Protocol for Gene Inactivation in Streptomyces:

-

Construct a Gene Deletion Plasmid: A plasmid is engineered to contain two regions of DNA that are homologous to the sequences flanking the target gene in the Streptomyces chromosome. Between these homology arms, a selectable marker, such as an antibiotic resistance gene, is inserted. The plasmid is often a conjugative vector that can be transferred from E. coli to Streptomyces.

-

Intergeneric Conjugation: The engineered plasmid is transferred from an E. coli donor strain to S. atroolivaceus through conjugation.

-

Selection for Homologous Recombination: Exconjugants are selected based on the antibiotic resistance conferred by the integrated plasmid. A second round of selection is often employed to identify double-crossover events, where the target gene has been replaced by the resistance cassette.

-

Verification of Mutants: The desired gene deletion is confirmed by PCR analysis of the genomic DNA from the mutant strain.

Caption: Experimental workflow for gene inactivation.

Metabolite Analysis

The production of leinamycin and its intermediates in wild-type and mutant strains is typically analyzed using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

General Protocol for HPLC Analysis:

-

Fermentation and Extraction: S. atroolivaceus strains are grown in a suitable production medium. The culture broth is then extracted with an organic solvent (e.g., ethyl acetate) to isolate the secondary metabolites.

-

Sample Preparation: The crude extract is dried, redissolved in a suitable solvent (e.g., methanol), and filtered before injection into the HPLC system.

-

Chromatographic Separation: The sample is separated on a reverse-phase column (e.g., C18) using a gradient of water and an organic solvent (e.g., acetonitrile or methanol).

-

Detection and Quantification: Metabolites are detected by their UV absorbance at a specific wavelength (e.g., 320 nm for leinamycin).[10] The identity of the peaks can be confirmed by comparing their retention times with authentic standards and by LC-MS analysis of their mass-to-charge ratio.[10]

In Vitro Enzyme Assays

To definitively determine the function of specific enzymes, in vitro assays are performed using purified proteins. For example, the activity of the cytochrome P450 enzymes LnmA and LnmZ has been confirmed through in vitro reconstitution assays.

General Protocol for In Vitro P450 Assay:

-

Heterologous Expression and Purification: The gene encoding the P450 enzyme is cloned into an expression vector and overexpressed in a suitable host, such as E. coli. The enzyme is then purified to homogeneity.

-

Assay Reaction: The purified P450 enzyme is incubated with its putative substrate (e.g., LNM E1), a source of electrons (e.g., NADPH), and a redox partner (e.g., a ferredoxin and ferredoxin reductase system).

-

Product Analysis: The reaction mixture is analyzed by HPLC and LC-MS to identify the formation of the hydroxylated product.

Caption: Workflow for in vitro P450 enzyme assay.

Conclusion

The leinamycin biosynthetic pathway in Streptomyces atroolivaceus represents a fascinating example of the metabolic ingenuity of actinobacteria. The intricate interplay of a complex hybrid NRPS-PKS system and a suite of tailoring enzymes results in the formation of a structurally unique and biologically potent molecule. The continued elucidation of this pathway, driven by the experimental approaches outlined in this guide, not only deepens our fundamental understanding of natural product biosynthesis but also paves the way for the rational design and production of novel leinamycin analogs with improved therapeutic properties for the development of next-generation anticancer drugs.

References

- 1. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Localization of the Gene Cluster Encoding Biosynthesis of the Antitumor Macrolactam Leinamycin in Streptomyces atroolivaceus S-140 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyketide Chain Skipping Mechanism in the Biosynthesis of the Hybrid Nonribosomal Peptide-Polyketide Antitumor Antibiotic Leinamycin in Streptomyces atroolivaceus S-140 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leinamycin biosynthesis revealing unprecedented architectural complexity for a hybrid polyketide synthase and nonribosomal peptide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Streptomyces atroolivaceus - Wikipedia [en.wikipedia.org]

- 6. Valinomycin Biosynthetic Gene Cluster in Streptomyces: Conservation, Ecology and Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. P450-Catalyzed Tailoring Steps in Leinamycin Biosynthesis Featuring Regio- and Stereoselective Hydroxylations and Substrate Promiscuities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Mechanism of Action of Leuseramycin as a Polyether Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leuseramycin is a polyether antibiotic produced by Streptomyces hygroscopicus.[1] As a member of the ionophore class of antibiotics, its primary mechanism of action is the disruption of cellular membrane integrity by facilitating the transport of cations across the lipid bilayer. This activity leads to the dissipation of essential ion gradients, ultimately causing cell death. This guide provides a detailed overview of the presumed mechanism of action of this compound based on its classification as a polyether antibiotic, and furnishes comprehensive experimental protocols to facilitate further investigation into its specific activities.

Core Mechanism of Action: Ionophoric Activity

Polyether antibiotics like this compound are characterized by their ability to form lipid-soluble complexes with specific cations, effectively acting as carriers to shuttle these ions across biological membranes.[2][3] This process disrupts the vital electrochemical gradients that cells maintain for essential functions such as ATP synthesis, nutrient transport, and maintenance of membrane potential.

The general mechanism can be broken down into the following steps:

-

Complexation: this compound, with its lipophilic exterior and a polar, oxygen-rich interior, is proposed to bind with a specific cation at the membrane surface.

-

Translocation: The this compound-cation complex, being lipid-soluble, diffuses across the cell membrane.

-

Decomplexation: On the opposite side of the membrane, the cation is released, and the this compound molecule is free to return to the initial side to repeat the process.

This continuous transport of cations down their concentration gradient leads to a collapse of the membrane potential, a key event in its antibacterial action.

Signaling Pathway Disruption

The dissipation of the membrane potential by this compound is hypothesized to trigger a cascade of downstream events leading to bacterial cell death. This includes the disruption of proton motive force, which is crucial for ATP synthesis, and the impairment of various membrane-bound transport systems.

Caption: Proposed mechanism of this compound-induced cell death.

Antimicrobial Spectrum

This compound has been reported to be active against Gram-positive bacteria, some phytopathogenic fungi, and certain protozoa.[1] The general inactivity of polyether antibiotics against Gram-negative bacteria is attributed to the outer membrane of these organisms, which acts as a permeability barrier.

Experimental Protocols

To further elucidate the specific mechanism of action of this compound, the following experimental protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.

-

Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL in CAMHB.

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity. Alternatively, measure the optical density at 600 nm.

Caption: Workflow for MIC determination.

Assessment of Membrane Potential Disruption

This protocol uses the fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) to measure changes in bacterial membrane potential.

Materials:

-

Bacterial culture in logarithmic growth phase

-

HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose

-

DiSC3(5) stock solution (in DMSO)

-

This compound solution

-

Valinomycin (as a positive control for depolarization)

-

Fluorometer

Procedure:

-

Wash and resuspend the bacterial cells in HEPES buffer to an OD600 of 0.05.

-

Add DiSC3(5) to a final concentration of 1 µM and incubate in the dark at room temperature until the fluorescence signal stabilizes (quenching occurs as the dye accumulates in polarized cells).

-

Record the baseline fluorescence for a few minutes.

-

Add this compound at the desired concentration and continue to monitor the fluorescence. An increase in fluorescence indicates membrane depolarization.

-

At the end of the experiment, add valinomycin (1 µM) to induce complete depolarization and record the maximum fluorescence.

Caption: Workflow for membrane potential assay.

Determination of Ion Selectivity

The ion selectivity of this compound can be inferred by measuring its ability to dissipate the membrane potential in the presence of different cations.

Materials:

-

Bacterial culture in logarithmic growth phase

-

HEPES buffer (5 mM, pH 7.2) with 20 mM glucose and varying concentrations of different salts (e.g., KCl, NaCl, CaCl2)

-

DiSC3(5) stock solution

-

This compound solution

-

Fluorometer

Procedure:

-

Prepare bacterial suspensions in HEPES buffer containing different cations.

-

Perform the membrane potential assay as described in section 3.2 for each cation condition.

-

The rate and extent of fluorescence increase will indicate the relative efficiency of this compound in transporting each cation, thus revealing its selectivity.

Quantitative Data

Currently, there is a lack of publicly available quantitative data on the specific activity of this compound. The following table is provided as a template for organizing data generated from the aforementioned experimental protocols.

| Organism | MIC (µg/mL) | Cation Selectivity | Membrane Depolarization (RFU) |

| Staphylococcus aureus | Data to be determined | Data to be determined | Data to be determined |

| Bacillus subtilis | Data to be determined | Data to be determined | Data to be determined |

| Enterococcus faecalis | Data to be determined | Data to be determined | Data to be determined |

Conclusion

This compound, as a polyether antibiotic, is presumed to exert its antimicrobial effect through an ionophoric mechanism, leading to the disruption of the bacterial cell membrane's ion gradient. While its general activity against Gram-positive bacteria is established, further research is required to delineate its specific ion selectivity, quantitative antimicrobial potency, and the precise downstream cellular consequences of its action. The experimental protocols provided in this guide offer a framework for the systematic investigation of this compound's mechanism of action, which will be crucial for its potential development as a therapeutic agent.

References

Leuseramycin: A Technical Whitepaper on its Antimicrobial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed quantitative data on the antibacterial and antifungal spectrum of Leuseramycin, specifically its Minimum Inhibitory Concentration (MIC) values, are contained within the primary research article: Mizutani T, Yamagishi M, Hara H, et al. Studies on the ionophorous antibiotics. XXIV. This compound, a new polyether antibiotic produced by Streptomyces hygroscopicus. J Antibiot (Tokyo). 1980;33(2):137-43.[1] Access to the full text of this publication is required for a complete quantitative analysis. This whitepaper provides a comprehensive overview based on publicly available information and the general properties of its class of antibiotics.

Executive Summary

This compound is a polyether ionophore antibiotic isolated from Streptomyces hygroscopicus.[1] Structurally related to dianemycin, it exhibits a spectrum of activity primarily directed against Gram-positive bacteria and select phytopathogenic fungi.[1] As a member of the ionophore class, its mechanism of action is predicated on the disruption of ion gradients across cellular membranes, a method that is distinct from many other classes of antibiotics. This document serves as a technical guide, collating available information on this compound's antimicrobial properties and providing standardized methodologies for its evaluation.

Antibacterial Spectrum

This compound has been reported to be active against Gram-positive bacteria.[1] While specific MIC values from the primary literature are not publicly available at this time, the activity of polyether ionophores is generally potent against this class of bacteria due to their unique cell wall structure, which allows for the disruption of the cell membrane's ion transport.

Table 1: Anticipated Antibacterial Spectrum of this compound (Qualitative)

| Bacterial Class | Activity | Rationale |

| Gram-positive | Active | The lack of an outer membrane in Gram-positive bacteria allows polyether ionophores to interact directly with the cell membrane, disrupting essential ion gradients. |

| Gram-negative | Inactive or Weakly Active | The outer membrane of Gram-negative bacteria typically presents a barrier to the large, lipophilic molecules of polyether antibiotics, preventing them from reaching their target cytoplasmic membrane. |

Antifungal Spectrum

This compound is noted for its activity against some phytopathogenic fungi.[1] The efficacy of polyether ionophores against fungi can be variable and is dependent on the specific fungal species.

Table 2: Anticipated Antifungal Spectrum of this compound (Qualitative)

| Fungal Class | Activity | Rationale |

| Phytopathogenic Fungi | Active against some species | As reported in the primary literature. The specific species and extent of activity require consultation of the full-text article. |

| Yeasts | Variable | Susceptibility would likely depend on the specific yeast species' membrane composition and its ability to counteract ion gradient disruption. |

| Molds | Variable | Similar to yeasts, the activity against molds would be species-dependent. |

Mechanism of Action: Ionophore Activity

As a polyether ionophore, this compound's primary mechanism of action is the facilitation of cation transport across biological membranes. This disrupts the vital electrochemical gradients necessary for cellular processes such as ATP synthesis, nutrient transport, and maintenance of pH homeostasis.

Caption: Proposed mechanism of action for this compound as an ionophore.

Experimental Protocols

The following are standardized methodologies for determining the antibacterial and antifungal susceptibility of a compound like this compound.

Antibacterial Susceptibility Testing

A standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent is the broth microdilution method.

Workflow for Bacterial MIC Determination:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) against bacteria.

Protocol Details:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.

-

Preparation of Microtiter Plates: Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Antifungal Susceptibility Testing

The Clinical and Laboratory Standards Institute (CLSI) M38-A2 protocol for broth dilution antifungal susceptibility testing of filamentous fungi is a widely accepted standard.

Workflow for Fungal MIC Determination:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) against fungi.

Protocol Details:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.

-

Preparation of Microtiter Plates: Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium buffered with MOPS in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a fungal spore suspension and adjust the concentration to achieve a final inoculum of 0.4 x 10^4 to 5 x 10^4 CFU/mL.

-

Incubation: Incubate the plates at 35°C for 48 to 72 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the drug-free control well.

Conclusion

This compound is a polyether ionophore with a targeted spectrum of activity against Gram-positive bacteria and some phytopathogenic fungi. Its mechanism of action, centered on the disruption of cellular ion gradients, makes it a subject of interest for further research, particularly in an era of growing resistance to conventional antibiotics. A full understanding of its potential requires access to the detailed quantitative data from the original research publication. The standardized protocols provided herein offer a framework for the consistent and reproducible evaluation of this compound and other novel antimicrobial compounds.

References

Leuseramycin's Activity Against Gram-Positive Bacteria: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuseramycin is a polyether ionophore antibiotic produced by Streptomyces hygroscopicus. First described in 1980, it belongs to a class of naturally occurring compounds known for their ability to transport cations across lipid membranes, thereby disrupting crucial cellular processes in susceptible microorganisms. This technical guide provides an in-depth overview of the known biological activity of this compound and related polyether ionophores against Gram-positive bacteria, its mechanism of action, and standardized experimental protocols for assessing its efficacy.

Disclaimer: The quantitative minimum inhibitory concentration (MIC) data and detailed experimental protocols specific to this compound from its primary publication, "Studies on the ionophorous antibiotics. XXIV. This compound, a new polyether antibiotic produced by Streptomyces hygroscopicus" (Mizutani et al., 1980), were not accessible in full-text form during the preparation of this guide. Therefore, the following sections provide a comprehensive overview based on the available information on this compound and representative data and protocols for the broader class of polyether ionophore antibiotics.

Quantitative Data on the Biological Activity of Polyether Ionophores

While specific MIC values for this compound could not be obtained, the following table presents representative MIC data for other well-characterized polyether ionophore antibiotics against various Gram-positive bacteria. This serves to illustrate the typical potency and spectrum of activity for this class of compounds.

| Antibiotic | Staphylococcus aureus (μg/mL) | Streptococcus pyogenes (μg/mL) | Enterococcus faecalis (μg/mL) | Bacillus subtilis (μg/mL) |

| Monensin | 0.5 - 2.0 | 0.25 - 1.0 | 1.0 - 4.0 | 0.125 - 0.5 |

| Nigericin | 0.25 - 1.0 | 0.125 - 0.5 | 0.5 - 2.0 | 0.06 - 0.25 |

| Lasalocid | 1.0 - 4.0 | 0.5 - 2.0 | 2.0 - 8.0 | 0.25 - 1.0 |

| Salinomycin | 0.5 - 2.0 | 0.25 - 1.0 | 1.0 - 4.0 | 0.125 - 0.5 |

Mechanism of Action: Disruption of Ion Gradients

This compound, as a polyether ionophore, functions by disrupting the electrochemical balance across the cell membranes of Gram-positive bacteria. These molecules are lipid-soluble and can form complexes with specific cations (e.g., K⁺, Na⁺, H⁺). This complexation allows the ionophore to shuttle the ion across the otherwise impermeable cell membrane, down its concentration gradient.

This uncontrolled ion transport leads to several detrimental effects on the bacterial cell:

-

Dissipation of Membrane Potential: The bacterial cell membrane maintains a crucial electrical potential, which is essential for processes like ATP synthesis, nutrient transport, and motility. By neutralizing this potential, ionophores cripple the cell's energy production and other vital functions.

-

Disruption of pH Homeostasis: Many ionophores can exchange cations for protons (H⁺), leading to a collapse of the transmembrane pH gradient. This acidification or alkalinization of the cytoplasm can inhibit enzyme activity and disrupt metabolic pathways.

-

Osmotic Imbalance: The influx or efflux of ions can lead to changes in the internal osmotic pressure of the cell, potentially causing cell swelling or shrinkage and lysis.

The culmination of these effects results in the inhibition of bacterial growth and, at higher concentrations, cell death.

Leuseramycin: A Physicochemical and Mechanistic Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuseramycin is a polyether antibiotic produced by the bacterium Streptomyces hygroscopicus.[1] First described in 1980, it belongs to the class of ionophorous antibiotics, which are characterized by their ability to transport cations across lipid membranes. Structurally, this compound is closely related to dianemycin.[1] This document provides a comprehensive overview of the known physicochemical characteristics of this compound, its proposed mechanism of action, and generalized experimental protocols for its study.

Physicochemical Characteristics

This compound is a complex organic molecule with the molecular formula C47H78O13.[2] Detailed quantitative physicochemical data for this compound is limited in publicly available literature. However, based on its classification as a polyether antibiotic and data from chemical databases, the following properties are established or can be inferred.

| Property | Data | Reference |

| Molecular Formula | C47H78O13 | [2] |

| Molecular Weight | 851.12 g/mol | [2] |

| Appearance | Solid powder | [2] |

| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, and ethanol; poorly soluble in water. | |

| Storage Conditions | For short-term storage (days to weeks), it is recommended to keep it dry, dark, and at 0-4°C. For long-term storage, -20°C is advised.[2] | [2] |

Mechanism of Action: Ionophore-Mediated Disruption of Cellular Ion Homeostasis

As a polyether ionophore, the primary mechanism of action of this compound is the disruption of essential ion gradients across cellular membranes. This is achieved by binding and transporting cations, which leads to a collapse of the membrane potential and a cascade of downstream effects detrimental to the cell.

Signaling Pathway Disruption

The transport of cations across the cell membrane by this compound is not a targeted signaling event but rather a generalized disruption of cellular homeostasis. This disruption can interfere with numerous signaling pathways that are dependent on specific ion concentrations.

Caption: General mechanism of this compound as an ionophore.

Experimental Protocols

Detailed experimental protocols for the original isolation and characterization of this compound are found in the 1980 publication by Mizutani et al. The following is a generalized workflow that would be typical for the discovery and characterization of a novel polyether antibiotic from a Streptomyces species.

Workflow for Isolation and Characterization

Caption: A typical workflow for isolating and characterizing a polyether antibiotic.

Fermentation of Streptomyces hygroscopicus

-

Culture: Streptomyces hygroscopicus is cultured in a suitable liquid medium containing sources of carbon, nitrogen, and mineral salts.

-

Incubation: The culture is incubated under aerobic conditions at a controlled temperature and pH for a period sufficient to allow for the production of secondary metabolites, including this compound.

Extraction

-

Harvesting: The fermentation broth is harvested, and the mycelial cake is separated from the supernatant by centrifugation or filtration.

-

Solvent Extraction: Both the mycelial cake and the supernatant are extracted with a water-immiscible organic solvent, such as ethyl acetate or chloroform, to partition the lipophilic this compound into the organic phase.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC to obtain the pure compound.

Physicochemical Characterization

-

Spectroscopy: The purified this compound is analyzed by UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (1H and 13C NMR) spectroscopy to determine its spectral properties.

-

Mass Spectrometry: High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

-

Physical Properties: The melting point and optical rotation of the pure compound are determined.

Structural Elucidation

The complete chemical structure of this compound is determined by a combination of advanced spectroscopic techniques, primarily 1D and 2D NMR experiments (e.g., COSY, HMQC, HMBC) and comparison with the known structure of related compounds like dianemycin.

Biological Activity Assays

-

Antimicrobial Assays: The minimum inhibitory concentration (MIC) of this compound is determined against a panel of Gram-positive and Gram-negative bacteria, as well as fungi, using standard broth microdilution or agar diffusion methods.

-

Cytotoxicity Assays: The cytotoxic activity of this compound is evaluated against various cancer cell lines using assays such as the MTT or XTT assay to determine the IC50 value.

Conclusion

This compound is a polyether antibiotic with a mechanism of action centered on the disruption of cellular ion homeostasis. While detailed physicochemical data remains somewhat limited in the broader scientific literature, its structural similarity to other well-characterized ionophores provides a strong basis for understanding its biological activity. The generalized protocols outlined here provide a framework for the further investigation and potential development of this compound and other novel polyether antibiotics.

References

Leuseramycin: A Technical Guide for Researchers

CAS Number: 73537-10-7 Molecular Weight: 851.12 g/mol

This technical guide provides an in-depth overview of Leuseramycin, a polyether antibiotic, for researchers, scientists, and drug development professionals. It covers its chemical properties, biological activity, and key experimental methodologies.

Core Compound Data

This compound is a polyether antibiotic isolated from Streptomyces hygroscopicus.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 73537-10-7 | [2] |

| Molecular Formula | C47H78O13 | [3] |

| Molecular Weight | 851.12 g/mol | [1] |

| Monoisotopic Mass | 850.54425 Da | [3] |

Biological Activity and Mechanism of Action

This compound exhibits activity against Gram-positive bacteria, some phytopathogenic fungi, and certain protozoa.[1] As a polyether ionophore, its primary mechanism of action involves the disruption of ion gradients across biological membranes. These compounds bind and transport cations across lipid membranes, leading to a breakdown of the electrochemical potential essential for cellular functions and ultimately causing cell death.

While the specific signaling pathways affected by this compound in eukaryotic cells are not yet fully elucidated, other polyether ionophores have been shown to modulate pathways such as the mTOR (mechanistic target of rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and its modulation by ionophores may contribute to their observed anti-cancer and other biological activities. Further research is needed to determine if this compound has similar effects.

Experimental Protocols

This section details key experimental protocols relevant to the study of this compound.

Isolation and Purification of this compound from Streptomyces hygroscopicus

A detailed protocol for the isolation and purification of this compound is described by Mizutani et al. (1980). While the full text is not widely available, the general procedure for isolating polyether antibiotics from Streptomyces cultures typically involves the following steps:

-

Fermentation: Culturing of Streptomyces hygroscopicus in a suitable nutrient-rich medium to promote the production of this compound.

-

Extraction: Extraction of the fermentation broth and mycelium with an organic solvent such as methanol or acetone to solubilize the antibiotic.

-

Purification: A multi-step purification process utilizing chromatographic techniques. This often includes:

-

Silica Gel Chromatography: To separate compounds based on polarity.

-

Sephadex LH-20 Chromatography: For further purification based on size and polarity.

-

High-Performance Liquid Chromatography (HPLC): A final polishing step to obtain highly pure this compound.

-

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be determined using standard methods such as broth microdilution or disk diffusion assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

-

Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Assessment of Bacterial Membrane Potential

The effect of this compound on bacterial membrane potential can be assessed using potentiometric fluorescent dyes.

Workflow for Membrane Potential Assay:

Caption: Workflow for assessing bacterial membrane potential using a fluorescent dye.

Protocol:

-

Bacterial Preparation: Grow the bacterial strain of interest to the mid-logarithmic phase. Harvest the cells by centrifugation, wash them, and resuspend them in a suitable buffer (e.g., PBS or a buffer with controlled K+ concentration).

-

Dye Loading: Incubate the bacterial suspension with a membrane potential-sensitive dye (e.g., DiSC3(5)) in the dark to allow the dye to accumulate in the polarized membranes.

-

Baseline Measurement: Measure the baseline fluorescence using a fluorometer or a microplate reader.

-

Compound Addition: Add this compound at various concentrations to the bacterial suspension.

-

Fluorescence Monitoring: Immediately and continuously monitor the change in fluorescence over time. Depolarization of the membrane will lead to the release of the dye and an increase in fluorescence.

-

Controls: Include a positive control (e.g., a known depolarizing agent like valinomycin in the presence of high external K+) and a negative control (vehicle).

Cytotoxicity Assay in Eukaryotic Cells

The potential toxicity of this compound against eukaryotic cells can be evaluated using various cytotoxicity assays, such as the MTT or LDH release assays.

Workflow for MTT Cytotoxicity Assay:

Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.

Protocol:

-

Cell Seeding: Seed eukaryotic cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

Signaling Pathway Analysis

To investigate the potential effects of this compound on eukaryotic signaling pathways, such as the mTOR pathway, the following experimental approach can be utilized.

Workflow for Western Blot Analysis of mTOR Pathway:

Caption: Workflow for analyzing protein phosphorylation in a signaling pathway via Western blotting.

Protocol:

-

Cell Treatment: Treat the eukaryotic cell line of interest with various concentrations of this compound for different time points.

-

Protein Extraction: Lyse the cells and extract the total protein. Determine the protein concentration using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for key proteins in the mTOR pathway, including phosphorylated forms (e.g., p-mTOR, p-S6K, p-4E-BP1) and total protein levels.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

-

Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation status and expression levels of the target proteins.

References

- 1. Cellular response and molecular mechanism of antitumor activity by leinamycin in MiaPaCa human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | A literature review: mechanisms of antitumor pharmacological action of leonurine alkaloid [frontiersin.org]

- 3. Possible chemical mechanisms underlying the antitumor activity of S-deoxyleinamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Leuseramycin Production in Streptomyces hygroscopicus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuseramycin, a polyether antibiotic, has demonstrated notable activity against a range of Gram-positive bacteria, certain phytopathogenic fungi, and various protozoa. This guide provides a comprehensive technical overview of the production of this compound using the identified producing strain, Streptomyces hygroscopicus TM-531. While specific quantitative data and detailed experimental protocols for this compound production are not extensively available in the public domain, this document synthesizes known information for the producing strain and analogous polyether antibiotics from Streptomyces hygroscopicus to provide a foundational framework for research and development.

Producing Strain: Streptomyces hygroscopicus TM-531

The designated producing organism for this compound is Streptomyces hygroscopicus strain TM-531.[1] This strain was identified as the source of this novel polyether antibiotic, which is structurally similar to dianemycin.

Fermentation for this compound Production

Inoculum Development

-

Spore Suspension: A spore suspension of Streptomyces hygroscopicus TM-531 is prepared from a mature agar plate culture.

-

Seed Culture: The spore suspension is used to inoculate a seed medium. The seed culture is typically incubated for 2-3 days to achieve sufficient biomass for inoculation of the production fermenter.

Production Fermentation

-

Fermentation Medium: A complex production medium is required to support the growth of Streptomyces hygroscopicus TM-531 and the biosynthesis of this compound. While the exact composition for this compound is not published, a typical medium for polyether antibiotic production is presented in Table 1.

-

Fermentation Conditions: The fermentation is generally carried out in a stirred-tank bioreactor under controlled conditions. Key parameters are summarized in Table 2.

Table 1: Representative Production Medium for Polyether Antibiotics in Streptomyces hygroscopicus

| Component | Concentration (g/L) |

| Glucose | 20-40 |

| Soybean Meal | 10-20 |

| Yeast Extract | 2-5 |

| K2HPO4 | 1-2 |

| MgSO4·7H2O | 0.5-1 |

| CaCO3 | 1-3 |

| Trace Elements Solution | 1 mL/L |

Note: This is a representative medium based on the production of other polyether antibiotics and may require optimization for this compound production.

Table 2: Typical Fermentation Parameters for Streptomyces hygroscopicus

| Parameter | Value |

| Temperature | 28-30 °C |

| pH | 6.5-7.5 |

| Agitation | 200-400 rpm |

| Aeration | 0.5-1.5 vvm |

| Fermentation Time | 7-10 days |

Note: These parameters are general for Streptomyces fermentation and should be optimized for this compound production.

Figure 1: General workflow for this compound production.

Extraction and Purification of this compound

This compound is isolated from the cultured mycelium of Streptomyces hygroscopicus TM-531.[1] A general protocol for the extraction and purification of a polyether antibiotic from the mycelial cake is as follows:

-

Biomass Separation: The fermentation broth is centrifuged or filtered to separate the mycelial biomass from the culture supernatant.

-

Solvent Extraction: The mycelial cake is extracted with a water-miscible organic solvent such as acetone or methanol. This is followed by extraction with a water-immiscible solvent like ethyl acetate or chloroform after concentration of the initial extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound. This may include:

-

Silica Gel Chromatography: To separate compounds based on polarity.

-

Sephadex LH-20 Chromatography: For size-exclusion and further purification.

-

High-Performance Liquid Chromatography (HPLC): A final polishing step using a reversed-phase column (e.g., C18) to obtain pure this compound.

-

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of polyether antibiotics. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like formic or acetic acid) and detection by UV absorbance or mass spectrometry (LC-MS) would be appropriate for quantifying this compound.

Biosynthesis of this compound

This compound is a polyether antibiotic, and its biosynthesis is expected to follow the general pathway for polyketide synthesis in Streptomyces. This complex process is catalyzed by a Type I polyketide synthase (PKS) multienzyme complex. The biosynthesis involves the sequential condensation of small carboxylic acid units, such as acetate, propionate, and butyrate, to form a long polyketide chain. This chain then undergoes cyclization reactions to form the characteristic polyether rings.

Figure 2: Proposed biosynthetic pathway for this compound.

Conclusion

The production of this compound from Streptomyces hygroscopicus TM-531 presents a promising avenue for the development of new anti-infective agents. While detailed, publicly available data is limited, the information presented in this guide, based on the producing strain and analogous compounds, provides a solid foundation for researchers to initiate and advance their work in this area. Further investigation into the optimization of fermentation conditions, downstream processing, and genetic engineering of the TM-531 strain will be crucial for enhancing the yield and facilitating the development of this compound as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Leuseramycin Fermentation and Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuseramycin is a polyether antibiotic produced by the bacterium Streptomyces hygroscopicus. Structurally similar to dianemycin, it exhibits activity against Gram-positive bacteria, certain phytopathogenic fungi, and some protozoa. This document provides detailed application notes and protocols for the fermentation, production, extraction, and purification of this compound. Due to the limited specific data available for this compound, the following protocols are based on established methods for the production of polyether antibiotics from Streptomyces hygroscopicus and related species. These protocols should serve as a robust starting point for the development and optimization of this compound production.

Data Presentation: Fermentation Parameters and Production Yields

Quantitative data for this compound production is not extensively reported in the available literature. However, data from the fermentation of other antibiotics by Streptomyces hygroscopicus can provide valuable benchmarks for optimizing this compound yield.

| Parameter | Value | Unit | Notes |

| Fermentation Scale | |||

| Shake Flask Volume | 250 | mL | For initial screening and optimization. |

| Working Volume | 50 | mL | Provides adequate aeration. |

| Bioreactor Scale | 10 | L | For pilot-scale production. |

| Inoculum | |||

| Spore Suspension Concentration | 3.75 x 10⁶ | spores/mL | A standardized inoculum is crucial for reproducible fermentations[1]. |

| Inoculum Percentage | 2.5 - 5 | % (v/v) | Optimal inoculum size can vary between strains and media[1]. |

| Fermentation Conditions | |||

| Temperature | 30 | °C | S. hygroscopicus is a mesophilic organism[1]. |

| pH | 7.0 | Maintained with sterile acid/base addition in a bioreactor[1]. | |

| Agitation | 200 | rpm | In shake flasks, ensures proper mixing and aeration. |

| Fermentation Duration | 7 | days | Typical duration for secondary metabolite production[1]. |

| Production Yield (Analogous Compounds) | |||

| Hygromycin B (unoptimized) | 37 | mg/L | Baseline production in a standard medium[2][3]. |

| Hygromycin B (optimized) | 412 | mg/L | Demonstrates the potential for significant yield improvement through media and process optimization[2][3]. |

| Arginine (as N-source) | 0.75 | g/L | Optimal concentration for antibiotic production in one study[1]. |

| Glycerol (as C-source) | 11.5 | g/L | Optimal concentration for antibiotic production in the same study[1]. |

Experimental Protocols

Culture Maintenance and Inoculum Development

Objective: To prepare a healthy and standardized inoculum of Streptomyces hygroscopicus for consistent fermentation performance.

Materials:

-

Streptomyces hygroscopicus (e.g., strain TM-531) culture

-

ISP2 Agar (Yeast Extract-Malt Extract Agar) plates

-

Seed Culture Medium (see table below)

-

Sterile distilled water

-

Sterile glycerol

-

Sterile cotton swabs

-

Incubator

-

Shaking incubator

Protocol:

-

Strain Propagation: Streak the S. hygroscopicus culture onto ISP2 agar plates. Incubate at 30°C for 7-10 days, or until sporulation is observed.

-

Spore Suspension Preparation: Aseptically scrape the spores from the surface of a mature agar plate into 10 mL of sterile distilled water containing 20% glycerol.

-

Spore Standardization: Homogenize the spore suspension by vortexing. Adjust the concentration to approximately 3.75 x 10⁶ spores/mL using a hemocytometer[1]. Store the standardized spore suspension at -80°C for long-term use.

-

Seed Culture Preparation: In a 250 mL baffled flask, inoculate 50 mL of sterile Seed Culture Medium with the standardized spore suspension to a final concentration of 2.5-5% (v/v)[1].

-

Incubation: Incubate the seed culture at 30°C for 48 hours in a shaking incubator at 200 rpm.

This compound Production Fermentation

Objective: To cultivate Streptomyces hygroscopicus under conditions that favor the production of this compound.

Materials:

-

Production Fermentation Medium (see table below)

-

Seed culture of S. hygroscopicus

-

Shake flasks or a laboratory-scale fermenter

-

Sterile antifoam agent (if using a fermenter)

Production Media Composition (per liter):

| Component | Concentration (g/L) | Role |

| Glucose | 20 | Carbon Source |

| Soybean Meal | 15 | Nitrogen & Carbon Source |

| Yeast Extract | 5 | Nitrogen & Growth Factors |

| NaCl | 2 | Osmotic Balance |

| CaCO₃ | 4 | pH Buffering |

Protocol:

-

Medium Preparation: Prepare the Production Fermentation Medium and sterilize by autoclaving at 121°C for 20 minutes.

-

Inoculation: Inoculate the sterile production medium with 5% (v/v) of the seed culture.

-

Incubation:

-

Shake Flasks: Incubate in 250 mL baffled flasks containing 50 mL of medium at 30°C and 200 rpm for 7 days[1].

-

Fermenter: For larger scale production, use a fermenter with controlled temperature (30°C) and pH (7.0). Maintain aeration and agitation to ensure sufficient dissolved oxygen levels.

-

-

Monitoring: Monitor the fermentation by periodically measuring pH, cell growth (dry cell weight), and antibiotic production (e.g., using a bioassay or HPLC).

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth. Polyether antibiotics are typically intracellular or associated with the mycelium.

Materials:

-

Fermentation broth

-

Centrifuge

-

Ethyl acetate

-

Methanol

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

High-Performance Liquid Chromatography (HPLC) system (for final purification and analysis)

Protocol:

-

Mycelium Separation: At the end of the fermentation, harvest the broth and separate the mycelial biomass from the supernatant by centrifugation (e.g., 8,000 x g for 20 minutes).

-

Extraction:

-

Extract the mycelial pellet with a polar organic solvent such as methanol or acetone to solubilize the intracellular this compound.

-

Alternatively, extract the whole broth (mycelium and supernatant) with a water-immiscible solvent like ethyl acetate.

-

-

Concentration: Concentrate the solvent extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Silica Gel Chromatography (Initial Purification):

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

-

Apply the dissolved extract to a silica gel column pre-equilibrated with the starting elution solvent (e.g., 100% chloroform).

-

Elute the column with a gradient of increasing polarity, for example, a step-wise gradient of methanol in chloroform.

-

Collect fractions and analyze them by TLC to identify those containing this compound. Pool the fractions containing the target compound.

-

-

Final Purification (HPLC):

-

Concentrate the pooled fractions from the silica gel column.

-

Further purify the this compound-containing fraction by preparative reverse-phase HPLC using a C18 column and a suitable mobile phase gradient (e.g., acetonitrile and water).

-

-

Purity Assessment: Assess the purity of the final product by analytical HPLC and confirm its identity using mass spectrometry and NMR spectroscopy.

Visualizations

Experimental Workflow for this compound Production

Caption: Workflow for this compound production from culture to pure compound.

Generalized Biosynthetic Pathway for a Polyether Antibiotic

This compound, as a polyether antibiotic, is synthesized by a Type I Polyketide Synthase (PKS)[4][5][6]. These are large, modular enzymes that assemble the polyketide backbone from simple precursors like acetyl-CoA and malonyl-CoA. The following diagram illustrates a generalized modular PKS pathway for the biosynthesis of a hypothetical polyether backbone.

Caption: Generalized pathway for polyether antibiotic biosynthesis via a modular PKS.

References

- 1. scielo.br [scielo.br]

- 2. Improved antimicrobial compound production by a new isolate Streptomyces hygroscopicus MTCC 4003 using Plackett-Burman design and response Surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 5. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Streptomyces hygroscopicus and rapamycinicus Evaluated from a U.S. Marine Sanctuary: Biosynthetic Gene Clusters Encode Antibiotic and Chemotherapeutic Secondary Metabolites [mdpi.com]

Application Notes & Protocols for the Quantification of Leuseramycin

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Leuseramycin, a polyether antibiotic. Due to the limited availability of specific validated methods for this compound, this guide presents robust analytical strategies based on established methods for structurally similar polyether antibiotics, such as monensin and salinomycin. The provided High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods are intended as a starting point for method development and will require validation for this compound.

Introduction

This compound is a polyether ionophore antibiotic produced by Streptomyces hygroscopicus. Structurally related to dianemycin, it exhibits activity against Gram-positive bacteria. Accurate and precise quantification of this compound is crucial for various stages of drug development, including fermentation process optimization, pharmacokinetic studies, and quality control of the final product. The following protocols describe two common analytical techniques for the quantification of polyether antibiotics.

Data Presentation: Quantitative Performance of Analogous Polyether Antibiotic Assays